Cas no 213689-70-4 (2-Butanamine, 3-methyl-N-2-propen-1-yl-)

2-Butanamine, 3-methyl-N-2-propen-1-yl- 化学的及び物理的性質
名前と識別子
-
- 2-Butanamine, 3-methyl-N-2-propen-1-yl-
- n-Allyl-3-methylbutan-2-amine
-
- インチ: 1S/C8H17N/c1-5-6-9-8(4)7(2)3/h5,7-9H,1,6H2,2-4H3
- InChIKey: INTSRAIZKCVXDU-UHFFFAOYSA-N
- ほほえんだ: CC(NCC=C)C(C)C
2-Butanamine, 3-methyl-N-2-propen-1-yl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338001-1g |
n-Allyl-3-methylbutan-2-amine |
213689-70-4 | 98% | 1g |
¥9343 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338001-2.5g |
n-Allyl-3-methylbutan-2-amine |
213689-70-4 | 98% | 2.5g |
¥15681 | 2023-04-14 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01027186-1g |
(3-Methylbutan-2-yl)(prop-2-en-1-yl)amine |
213689-70-4 | 95% | 1g |
¥2051.0 | 2023-03-11 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01027186-5g |
(3-Methylbutan-2-yl)(prop-2-en-1-yl)amine |
213689-70-4 | 95% | 5g |
¥5943.0 | 2023-03-11 | |
Enamine | EN300-36934-10.0g |
(3-methylbutan-2-yl)(prop-2-en-1-yl)amine |
213689-70-4 | 10.0g |
$1593.0 | 2023-02-10 | ||
Enamine | EN300-36934-0.5g |
(3-methylbutan-2-yl)(prop-2-en-1-yl)amine |
213689-70-4 | 0.5g |
$271.0 | 2023-02-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338001-100mg |
n-Allyl-3-methylbutan-2-amine |
213689-70-4 | 98% | 100mg |
¥2293 | 2023-04-14 | |
Enamine | EN300-36934-1.0g |
(3-methylbutan-2-yl)(prop-2-en-1-yl)amine |
213689-70-4 | 1.0g |
$371.0 | 2023-02-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338001-5g |
n-Allyl-3-methylbutan-2-amine |
213689-70-4 | 98% | 5g |
¥25131 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338001-250mg |
n-Allyl-3-methylbutan-2-amine |
213689-70-4 | 98% | 250mg |
¥3322 | 2023-04-14 |
2-Butanamine, 3-methyl-N-2-propen-1-yl- 関連文献
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
2-Butanamine, 3-methyl-N-2-propen-1-yl-に関する追加情報
Introduction to 2-Butanamine, 3-methyl-N-2-propen-1-yl- (CAS No. 213689-70-4)
2-Butanamine, 3-methyl-N-2-propen-1-yl-, identified by the Chemical Abstracts Service Number (CAS No.) 213689-70-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a unique structural motif combining an amine group with an allylic structure, presents intriguing opportunities for medicinal chemistry applications. Its molecular framework, characterized by a branched alkyl chain and a conjugated system, makes it a versatile intermediate in the synthesis of more complex molecules.
The chemical structure of 2-Butanamine, 3-methyl-N-2-propen-1-yl- can be described as a derivative of butanamine with an N-substituent that introduces a vinyl group (allyl) at the third carbon atom. This configuration imparts distinct electronic and steric properties to the molecule, which are highly relevant in drug design. The presence of both electron-donating and electron-withdrawing groups allows for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability—key factors in the development of novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological potential of amine derivatives with allylic substituents. These compounds are particularly attractive due to their ability to engage with biological targets through multiple mechanisms. For instance, the amine moiety can participate in hydrogen bonding interactions with protein receptors, while the allylic group may facilitate hydrophobic interactions or undergo metabolic transformations that enhance bioavailability.
One of the most compelling aspects of 2-Butanamine, 3-methyl-N-2-propen-1-yl- is its utility as a building block in the synthesis of more complex pharmacophores. Researchers have leveraged this compound to develop novel scaffolds for small-molecule drugs targeting various diseases. Notably, studies have shown its applicability in generating inhibitors for enzymes involved in inflammatory pathways and metabolic disorders. The structural flexibility offered by the N-vinyl substituent allows chemists to modify multiple positions, enabling the creation of libraries of derivatives with tailored biological activities.
The synthesis of 2-Butanamine, 3-methyl-N-2-propen-1-yl- typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include nucleophilic substitution reactions to introduce the amine functionality followed by vinylation reactions to incorporate the allylic group. Advances in catalytic methods have significantly improved the efficiency and selectivity of these synthetic routes, making it feasible to produce this compound on a scalable basis for research and development purposes.
From a computational chemistry perspective, 2-Butanamine, 3-methyl-N-2-propen-1-yl- has been subject to extensive molecular modeling studies to elucidate its interactions with biological targets. Quantum mechanical calculations have provided insights into its binding modes with enzymes and receptors, aiding in the rational design of optimized derivatives. These computational approaches are increasingly integrated into drug discovery pipelines to accelerate the identification of lead compounds with high affinity and selectivity.
The pharmacokinetic profile of 2-Butanamine, 3-methyl-N-2-propen-1-yl- is another critical area of investigation. Preclinical studies have examined its absorption, distribution, metabolism, and excretion (ADME) properties using both in vitro and in vivo models. These studies have revealed promising characteristics such as moderate solubility and favorable metabolic stability, suggesting potential for further development into clinical candidates. However, challenges remain in optimizing its pharmacokinetic properties to ensure efficacy while minimizing side effects.
In conclusion, 2 Butanamine 3 methyl N 2 propen 1 yl (CAS No. 213689704) represents a valuable scaffold in pharmaceutical research with diverse applications across multiple therapeutic areas. Its unique structural features offer opportunities for innovation in drug design through both synthetic chemistry and computational modeling efforts The continued exploration
213689-70-4 (2-Butanamine, 3-methyl-N-2-propen-1-yl-) 関連製品
- 2171664-67-6(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methylpropyl)hex-5-enamidoacetic acid)
- 1252839-18-1(N-benzyl-N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide)
- 1065066-11-6(5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine-2-carboxylic acid hydrochloride)
- 13042-06-3(3-methoxynaphthalene-2-carboxamide)
- 1804336-03-5(6-(Chloromethyl)-4-hydroxy-2-iodo-3-(trifluoromethoxy)pyridine)
- 1511003-29-4(4-amino-1-(pyridin-3-yl)cyclohexane-1-carboxylic acid)
- 351192-14-8(3,3-Difluoro-4-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one)
- 26049-70-7(Thiazole,2-hydrazinyl-4-(4-nitrophenyl)-)
- 2171251-90-2((3S)-3-{(tert-butoxy)carbonylamino}-3-(3,3-dimethylcyclobutyl)propanoic acid)
- 2549006-17-7(1-ethyl-2-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole)